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Compound of Interest

Compound Name: 4-Octylphenol-d17

Cat. No.: B1142874 Get Quote

An in-depth technical guide on the toxicological profile of 4-Octylphenol and its deuterated

analogs for researchers, scientists, and drug development professionals.

Introduction
4-Octylphenol (4-OP) is an alkylphenol that is widely used in the manufacturing of non-ionic

surfactants, resins, and plastics. As a result of its widespread use, it is a common

environmental contaminant and has been detected in various environmental matrices, including

water, soil, and sediment, as well as in human tissues. 4-OP is a known endocrine-disrupting

chemical (EDC) that can mimic the effects of estrogen, leading to concerns about its potential

adverse effects on human health and wildlife. Deuterated analogs of 4-Octylphenol, such as 4-

n-octylphenol-d17, are frequently used as internal standards in analytical chemistry for the

accurate quantification of 4-OP in complex samples. This guide provides a comprehensive

overview of the toxicological profile of 4-Octylphenol and discusses the toxicological

considerations for its deuterated analogs.
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Property 4-Octylphenol Reference

Chemical Formula C14H22O

Molar Mass 206.33 g/mol

Appearance White to pale yellow solid

Melting Point 72-74 °C

Boiling Point 280-283 °C

Water Solubility 3.7 mg/L at 25 °C

Log Kow 5.5

Toxicokinetics (ADME)
The toxicokinetics of 4-Octylphenol (4-OP) have been studied in various animal models.

Absorption: 4-OP is readily absorbed following oral, dermal, and inhalation exposure.

Following oral administration in rats, approximately 80% of the dose was absorbed.

Distribution: Due to its lipophilic nature, 4-OP tends to accumulate in adipose tissue. It can

also cross the placenta and has been detected in fetal tissues.

Metabolism: 4-OP is metabolized in the liver primarily through glucuronidation and sulfation

of the phenolic hydroxyl group. Hydroxylation of the octyl chain also occurs.

Excretion: The primary route of excretion for 4-OP and its metabolites is via the feces, with a

smaller proportion excreted in the urine.

Toxicological Profile of 4-Octylphenol
Acute Toxicity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1142874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endpoint Species Route Value Reference

LD50 Rat Oral 2140 mg/kg

LD50 Mouse Oral 1470 mg/kg

LC50 (96h) Rainbow Trout Water 0.28 mg/L

Subchronic and Chronic Toxicity
Study
Duration

Species Route NOAEL LOAEL
Effects
Observed
at LOAEL

Referenc
e

90-day Rat Oral
10

mg/kg/day

50

mg/kg/day

Decreased

body

weight

gain, liver

and kidney

effects

2-year Rat Oral
5

mg/kg/day

25

mg/kg/day

Increased

incidence

of

mammary

gland

tumors in

females

Endocrine Disruption
4-Octylphenol is a well-established estrogen receptor (ER) agonist. Its endocrine-disrupting

effects are the primary toxicological concern.
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Assay System Endpoint EC50 / IC50

Relative
Potency
(vs. 17β-
estradiol)

Reference

ER Binding Human ERα
Competitive

Binding
1.2 µM 1/10,000

Yeast

Estrogen

Screen

Yeast

β-

galactosidase

activity

0.3 µM 1/3,000

MCF-7

Proliferation

Human

Breast

Cancer Cells

Cell

Proliferation
1.5 µM 1/5,000

Uterotrophic

Assay
Immature Rat

Uterine

Weight Gain
- 1/10,000

4-OP exerts its estrogenic effects by binding to estrogen receptors (ERα and ERβ), which are

ligand-activated transcription factors. This binding initiates a cascade of molecular events

similar to that of the endogenous hormone 17β-estradiol.
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Caption: Estrogen receptor signaling pathway activated by 4-Octylphenol.

Reproductive and Developmental Toxicity
Exposure to 4-OP during critical developmental periods can lead to adverse reproductive

outcomes.

Female: Pre- and postnatal exposure in rats has been associated with advanced puberty,

altered estrous cycles, and reduced fertility.

Male: Developmental exposure in rats has been shown to decrease sperm production,

reduce testis weight, and impair reproductive behavior.

Toxicological Profile of Deuterated 4-Octylphenol
Deuterated analogs of 4-Octylphenol, such as 4-n-octylphenol-d17, are primarily used as

internal standards for analytical quantification. There is a general lack of specific toxicological

studies on these deuterated compounds. However, their toxicological profile is not expected to

differ significantly from that of their non-deuterated counterparts for the following reasons:

Mechanism of Action: The estrogenic activity of 4-OP is dependent on the overall shape of

the molecule and its ability to bind to the estrogen receptor. The substitution of hydrogen with

deuterium does not alter the molecular shape or the electronic properties of the phenolic

hydroxyl group responsible for receptor binding.

Kinetic Isotope Effect: Deuteration can sometimes lead to a "kinetic isotope effect," where

the C-D bond is stronger than the C-H bond, potentially slowing down metabolic reactions

that involve the cleavage of this bond. For 4-OP, the primary metabolic pathways are

glucuronidation and sulfation at the hydroxyl group, and hydroxylation on the alkyl chain.

While deuteration of the octyl chain could slightly decrease the rate of its hydroxylation, this

is a minor metabolic pathway. The primary conjugation reactions at the phenolic group would

be unaffected. Therefore, a significant alteration in the overall toxicokinetics and toxicity is

not anticipated.
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In the absence of specific data, it is prudent to assume that deuterated 4-Octylphenol

possesses a toxicological profile comparable to that of 4-Octylphenol.

Experimental Protocols
In Vitro Estrogenicity Assay: MCF-7 Cell Proliferation (E-
Screen)
This assay assesses the estrogenic potential of a compound by measuring its ability to induce

the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
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1. Cell Seeding
MCF-7 cells are seeded in 96-well plates

in estrogen-free medium.

2. Hormone Deprivation
Cells are incubated for 24-48h to
deplete endogenous hormones.

3. Treatment
Cells are exposed to a range of concentrations

of 4-Octylphenol (and controls).

4. Incubation
Plates are incubated for 6 days

to allow for cell proliferation.

5. Cell Lysis & Staining
Cells are fixed and stained with

a dye like crystal violet.

6. Quantification
The dye is solubilized and absorbance

is read at ~570 nm.

7. Data Analysis
A dose-response curve is generated to

determine the EC50 value.

Click to download full resolution via product page

Caption: Workflow for the MCF-7 E-Screen assay.

In Vivo Estrogenicity Assay: Uterotrophic Assay in Rats
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This assay is a short-term in vivo screening method to identify chemicals with estrogenic

activity by measuring the increase in uterine weight in immature or ovariectomized female rats.

Animal Model: Immature female rats (e.g., Sprague-Dawley or Wistar), approximately 20

days old.

Acclimation: Animals are acclimated for at least 5 days before the start of the study.

Dosing: Animals are randomly assigned to groups and dosed daily for 3 consecutive days by

oral gavage or subcutaneous injection. Groups include a vehicle control, a positive control

(17β-estradiol), and at least three dose levels of 4-Octylphenol.

Necropsy: On the day after the last dose, animals are euthanized, and the body weight is

recorded. The uterus is carefully excised, trimmed of fat, and weighed (wet weight). The

uterus may also be blotted to obtain a blotted weight.

Endpoint: A statistically significant increase in uterine weight in the treated groups compared

to the vehicle control group indicates an estrogenic effect.

Conclusion
4-Octylphenol is a well-characterized endocrine disruptor with estrogenic activity mediated

through the estrogen receptor. Its toxicological profile is marked by effects on reproductive and

developmental endpoints. While specific toxicological data for deuterated 4-Octylphenol are not

readily available, based on the principles of isotope effects and its mechanism of action, its

toxicity is expected to be very similar to the parent compound. Therefore, appropriate safety

precautions should be taken when handling both 4-Octylphenol and its deuterated analogs.

Further research on the subtle kinetic differences and potential for altered metabolism of

deuterated analogs would be beneficial for a more complete risk assessment.

To cite this document: BenchChem. [Toxicological profile of 4-Octylphenol and its deuterated
analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1142874#toxicological-profile-of-4-octylphenol-and-
its-deuterated-analogs]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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